molecular formula C17H24ClNO4 B1665318 Atropine oxide hydrochloride CAS No. 4574-60-1

Atropine oxide hydrochloride

Cat. No. B1665318
CAS RN: 4574-60-1
M. Wt: 341.8 g/mol
InChI Key: QTRBWTMEQQSFLO-ICPLZUBISA-N
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Description

Atropine-N-oxide hydrochloride is a compound with the molecular formula C17H24ClNO4 .


Synthesis Analysis

Atropine N-oxide can be synthesized using various peroxyacids, such as organic monoperoxyacid, diperoxyacids, and inorganic peroxyacids . The kinetics of atropine oxidation with various oxidants, for example, Oxone, m-chloroperoxybenzoic acid, diperoxysebasic acid, and diperoxyazelaic acid, have been studied . The optimal conditions for obtaining atropine N-oxide, such as oxidation duration and pH, have been established .


Molecular Structure Analysis

The molecular structure of Atropine-N-oxide hydrochloride has been determined to be C17H24ClNO4 .


Chemical Reactions Analysis

The oxidation reaction of atropine to N-oxide is a second-order reaction . The rate constants of these reactions have been established . The electrochemical behavior of atropine N-oxide obtained using potassium peroxymonosulfate and m-chloroperoxybenzoic acid on a mercury dropping electrode has been investigated .


Physical And Chemical Properties Analysis

The physical, chemical, and microbiological stability of 0.1, 1.0, 2.5, and 5.0 mg/mL atropine sulfate eye drops conserved inside polyethylene eyedroppers for six months at 25 °C or 5 °C has been validated .

Scientific Research Applications

Myopia Control

  • Field : Ophthalmology
  • Application : Atropine eye drops are commonly used for slowing myopia progression .
  • Method : In a five-year clinical trial, children aged 4 to 12 years were treated with low-concentration atropine. The treatment was evaluated over five years, with the proportion of children requiring re-treatment and associated factors being assessed .
  • Results : Over five years, the cumulative mean spherical equivalent (SE) progressions were -1.34 D, -1.97 D, and -2.34 D for the continued treatment groups with initial 0.05%, 0.025%, and 0.01% atropine, respectively .

Investigation of Retinal Sites of Action

  • Field : Neurology
  • Application : The site and mode of action of atropine in controlling myopia are unclear. Therefore, the early retinal sites of action of atropine were investigated by examining its effects on the human full-field electroretinogram (ffERG) .
  • Method : Baseline ffERGs were recorded in both eyes of 24 healthy subjects using 6 standard ISCEV protocols, 30 min after bilateral pupil dilation with 1% Tropicamide. Atropine (1 drop, 0.1%) was then instilled into the non-dominant eye .
  • Results : Atropine-treated eyes responded with 14% lower DA3.0 OP (oscillatory potential) amplitude and 4% delay in the DA10.0 a-wave peak time compared with control eyes .

Prevention of Choroidal Thinning

  • Field : Ophthalmology
  • Application : Atropine can prevent choroidal thinning induced by hyperopic blur in myopic eyes .
  • Method : Higher doses of atropine were found to significantly increase choroidal thickness (ChT), while the use of 0.01% atropine dosage yielded mixed results in increasing ChT .
  • Results : The specific results of this application were not detailed in the source .

Treatment of Poisoning

  • Field : Toxicology
  • Application : Atropine is used for the treatment of poisoning by susceptible organophosphorus nerve agents having cholinesterase activity as well as organophosphorus or carbamate insecticides .
  • Method : Atropine is administered intravenously, intramuscularly, subcutaneously, intraosseously, and endotracheally .
  • Results : Atropine is effective in blocking severe or life-threatening muscarinic effects caused by these poisons .

Treatment of Bradycardia

  • Field : Cardiology
  • Application : Atropine is used for the treatment of symptomatic bradycardia in the absence of reversible causes .
  • Method : Atropine is administered intravenously, intramuscularly, subcutaneously, intraosseously, and endotracheally .
  • Results : Atropine is effective in increasing the heart rate in patients with symptomatic bradycardia .

Management of Acute Nonspecific Diarrhea

  • Field : Gastroenterology
  • Application : Atropine, in combination with difenoxin or diphenoxylate, is used as adjunctive therapy in the management of acute nonspecific diarrhea .
  • Method : Oral atropine is only available in combination products .
  • Results : The combination of atropine with difenoxin or diphenoxylate is effective in managing acute nonspecific diarrhea .

Reduced Secretions

  • Field : Gastroenterology
  • Application : Atropine can decrease secretions in the respiratory and gastrointestinal tracts, making it useful for treating conditions like excessive salivation and diarrhea .
  • Method : Atropine is administered orally or intravenously .
  • Results : Atropine effectively reduces secretions in the respiratory and gastrointestinal tracts .

Increased Heart Rate

  • Field : Cardiology
  • Application : Atropine can stimulate the heart and increase heart rate, making it valuable in cardiac emergencies .
  • Method : Atropine is administered intravenously, intramuscularly, subcutaneously, intraosseously, and endotracheally .
  • Results : Atropine is effective in increasing the heart rate in patients with cardiac emergencies .

Treatment of Amblyopia

  • Field : Ophthalmology
  • Application : Atropine is used for penalization of the healthy eye in the treatment of amblyopia .
  • Method : Atropine is administered ophthalmically .
  • Results : Atropine is effective in treating amblyopia by penalizing the healthy eye .

Safety And Hazards

Atropine N-oxide hydrochloride is toxic if swallowed or inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment, chemical impermeable gloves, and adequate ventilation are recommended when handling this compound .

Future Directions

Atropine has been used in various medical applications, including the treatment of poisoning by muscarinic agents, including organophosphates and other drugs . It has also been used to treat certain types of slow heart rate and to decrease saliva production during surgery . Future research may focus on further exploring these applications and developing new uses for this compound .

properties

IUPAC Name

[(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?,18?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRBWTMEQQSFLO-ICPLZUBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045384
Record name Atropine-N-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atropine oxide hydrochloride

CAS RN

4574-60-1
Record name Atropine Oxide Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atropine-N-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-(±)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate N-oxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATROPINE OXIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI6GBW93CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GB Lee, K Amplatz - JAMA, 1968 - jamanetwork.com
… given 0.6 mg of atropine oxide hydrochloride intra¬ … ministration of atropine oxide hydrochloride, the incidence of … Atropine oxide hydrochloride—Xtro. Isosorbide dinitrate—Isordil. …
Number of citations: 14 jamanetwork.com
AJ Ryan - JAMA, 1968 - jamanetwork.com
The Olympic Games, both ancient and modern, have been the cynosure for the development of sports throughout the world. It is only natural that in the circumstances surrounding the …
Number of citations: 19 jamanetwork.com
CA Simonton - Western Journal of Medicine, 1985 - ncbi.nlm.nih.gov
… -dependent fashion, not inhibited by ouabain (a digitalis glycoside), propranolol hydrochloride (a 13-blocker), metiamide (histamine-2-receptor agonist), atropine oxide hydrochloride or …
Number of citations: 2 www.ncbi.nlm.nih.gov
IH Harrison, IH Harrison - The Law on Medicines: Volume 3 Distribution …, 1986 - Springer
These regulations may be cited as the Medicines (Restriction on the Administration of Veterinary Medicinal Products) Regulations 1983 and shall come into operation on 21st …
Number of citations: 0 link.springer.com
O CC-OO
Number of citations: 0

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